(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837925
InChI: InChI=1S/C8H7BCl2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3
SMILES: B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O
Molecular Formula: C8H7BCl2O4
Molecular Weight: 248.85 g/mol

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13837925

Molecular Formula: C8H7BCl2O4

Molecular Weight: 248.85 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid -

Specification

Molecular Formula C8H7BCl2O4
Molecular Weight 248.85 g/mol
IUPAC Name (3,5-dichloro-4-methoxycarbonylphenyl)boronic acid
Standard InChI InChI=1S/C8H7BCl2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3
Standard InChI Key FMUMGOVJUVPLLC-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, a methoxycarbonyl group (-COOCH₃) at the 4-position, and a boronic acid (-B(OH)₂) group at the para position relative to the methoxycarbonyl moiety . The SMILES notation for this compound is B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O , while its InChIKey is FMUMGOVJUVPLLC-UHFFFAOYSA-N .

Computed Physicochemical Properties

Key properties derived from computational analyses include:

PropertyValueSource
Molecular Weight248.85 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3
Topological Polar SA66.8 Ų
LogP (Octanol-Water)2.45 (estimated)

The compound’s moderate polarity, as indicated by its topological polar surface area, suggests solubility in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Its logP value implies moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reaction Mechanisms

Reactivity in Cross-Coupling Reactions

The boronic acid group facilitates participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or vinyl halides. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}
This reaction is pivotal in constructing biaryl scaffolds found in pharmaceuticals like losartan and valsartan. The electron-withdrawing methoxycarbonyl and chloro substituents on the aromatic ring enhance the electrophilicity of the boronic acid, accelerating transmetalation steps in catalytic cycles.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a building block in synthesizing kinase inhibitors and protease inhibitors. Its dichloro and methoxycarbonyl groups contribute to target-binding interactions, while the boronic acid enables modular derivatization.

Materials Science

In polymer chemistry, it acts as a monomer for constructing boron-containing conjugated polymers, which exhibit unique optoelectronic properties for organic light-emitting diodes (OLEDs).

Handling PracticeRationale
Use in fume hoodMinimize inhalation risk
Wear nitrile glovesPrevent dermal exposure
Store under inert atmospherePrevent boronic acid oxidation

Research Trends and Future Directions

Recent studies focus on optimizing its catalytic efficiency in aqueous Suzuki-Miyaura reactions, reducing palladium loading, and enhancing recyclability of catalytic systems. Computational modeling efforts aim to predict its reactivity in novel reaction environments, such as micellar catalysis.

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